molecular formula C20H18Cl2N2O2S B4811964 4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

Cat. No.: B4811964
M. Wt: 421.3 g/mol
InChI Key: NFOZQQXMSCJWRJ-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agriculture to control broadleaf weeds. The structure of this compound includes a dichlorophenoxy group, a thiazole ring, and a butanamide chain, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting 4-methylbenzaldehyde with thiourea and bromine.

    Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the thiazole derivative using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the butanamide linkage.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Investigated for its effects on plant growth and development.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the formulation of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets in plants. It mimics natural plant hormones (auxins) and disrupts normal growth processes, leading to uncontrolled growth and eventual plant death. The compound affects various pathways, including auxin transport and signal transduction, resulting in physiological responses such as abnormal growth and senescence.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    4-(2,4-dichlorophenoxy)butanoic acid: Another phenoxy herbicide with comparable biological activity.

    2-methyl-4-chlorophenoxyacetic acid: A related compound with herbicidal properties.

Uniqueness

4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is unique due to its combination of a dichlorophenoxy group and a thiazole ring, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact differently with molecular targets compared to other phenoxy herbicides, potentially offering advantages in specific applications.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-13-4-6-14(7-5-13)17-12-27-20(23-17)24-19(25)3-2-10-26-18-9-8-15(21)11-16(18)22/h4-9,11-12H,2-3,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOZQQXMSCJWRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
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4-(2,4-dichlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide

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